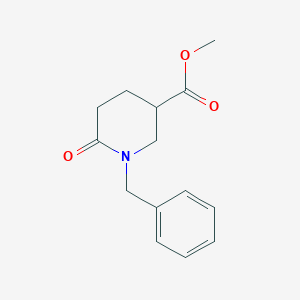

Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

Descripción general

Descripción

Methyl 1-benzyl-6-oxopiperidine-3-carboxylate is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol It is a piperidine derivative, characterized by a benzyl group attached to the nitrogen atom and a methyl ester group at the carboxylate position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Route 1: One method involves the synthesis from 1,4,5,6-tetrahydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid methyl ester.

Industrial Production Methods

Industrial production methods for methyl 1-benzyl-6-oxopiperidine-3-carboxylate typically involve large-scale synthesis using the aforementioned routes, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group in methyl 1-benzyl-6-oxopiperidine-3-carboxylate undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. A hydrogenation method using palladium on activated carbon in methanol achieves near-quantitative conversion (99% yield) to 1-benzyl-6-oxo-piperidine-3-carboxylic acid under 18,751.9 Torr hydrogen pressure at 20°C for 20 hours .

Key Conditions:

-

Catalyst: 10% Pd/C

-

Solvent: Methanol

-

Pressure: 18,751.9 Torr H₂

-

Time: 20 hours

Reduction Reactions

The ketone group at the 6-position is susceptible to reduction. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the oxo group to a hydroxyl group, forming 1-benzyl-6-hydroxypiperidine-3-carboxylate derivatives. While direct data for the 6-oxo variant is limited, analogous reductions in structurally similar piperidine esters (e.g., 4-oxo derivatives) confirm this pathway .

Example Protocol (Inferred):

-

Reagent: LiAlH₄ in anhydrous ether

-

Conditions: Reflux, inert atmosphere

-

Product: Secondary alcohol derivative

Substitution Reactions

The benzyl group and ester moiety participate in nucleophilic substitution reactions. For instance:

Ester Group Substitution

The methyl ester can undergo transesterification or aminolysis. Sodium methoxide (NaOMe) in methanol facilitates ester hydrolysis to the carboxylate, while amines can displace the methoxy group to form amides .

Benzyl Group Substitution

Catalytic hydrogenation (e.g., Pd/C, H₂) removes the benzyl group via hydrogenolysis, yielding 6-oxopiperidine-3-carboxylate derivatives. This reaction is critical for deprotection in multistep syntheses .

Cyclization and Intramolecular Reactions

The compound serves as a precursor in intramolecular aza-Michael reactions (IMAMR) to form enantiomerically enriched piperidine derivatives. Organocatalysts (e.g., quinoline derivatives) and trifluoroacetic acid cocatalysts enhance stereoselectivity .

Example Application:

-

Catalyst: Quinoline organocatalyst + TFA

-

Product: 2,5- or 2,6-Disubstituted piperidines

Comparative Reactivity with Analogues

The position of the oxo group significantly influences reactivity:

| Compound | Oxo Position | Key Reactivity Differences |

|---|---|---|

| Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | 4 | Higher susceptibility to oxidation at C4 |

| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | 3 | Enhanced electrophilicity at C3 for nucleophilic attack |

The 6-oxo derivative’s unique substitution pattern favors reductions and hydrolytic transformations over oxidations .

Reaction Optimization Insights

Aplicaciones Científicas De Investigación

Chemistry

In organic chemistry, methyl 1-benzyl-6-oxopiperidine-3-carboxylate serves as an intermediate in the synthesis of complex organic molecules. It is involved in various chemical reactions including:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : Reduced to produce alcohols or amines.

- Substitution : Nucleophilic substitutions can occur at the benzyl or ester groups .

Biology

The compound is studied for its potential biological activities , including:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, which is valuable in drug design.

- Receptor Modulation : It shows potential in modulating receptor functions, influencing various cellular signaling pathways .

Research indicates significant biological activities:

- Antimicrobial Activity : Exhibits activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 0.008 µg/mL against strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 19h | <0.008 | MSSA, MRSA |

| 19l | 0.125 | M. tuberculosis |

| 19m | <0.008 | Gram-positive |

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects:

- Antimycobacterial Activity : Derivatives of this compound have shown promising results against Mycobacterium tuberculosis, with some exhibiting MICs of 0.125 µg/mL .

Case Studies

- Antimycobacterial Activity Study : A series of derivatives were tested against M. tuberculosis, revealing that the most active derivative had an MIC of 0.125 µg/mL, indicating superior potency compared to standard treatments .

- Receptor Binding Studies : The compound effectively binds to receptors involved in neurotransmission, suggesting applications in treating neurological disorders .

Mecanismo De Acción

The mechanism of action of methyl 1-benzyl-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the ester functionality play crucial roles in its binding affinity and activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Similar structure but with a different position of the oxo group.

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl 1-benzyl-6-oxopiperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its particular arrangement of functional groups allows for unique interactions with molecular targets, making it valuable for specific applications in research and industry.

Actividad Biológica

Methyl 1-benzyl-6-oxopiperidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a carboxylate moiety. The structural formula can be represented as follows:

This compound has been studied for its interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This is particularly relevant in the context of drug design where enzyme inhibitors are sought for therapeutic applications.

- Receptor Modulation : The compound has shown potential in modulating receptor functions, which can influence various signaling pathways in cells. Its binding affinity is enhanced by the presence of the benzyl group and the ester functionality, which are crucial for interaction with receptor binding sites .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds, revealing significant activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were found to be less than 0.008 µg/mL against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 19h | <0.008 | MSSA, MRSA |

| 19l | 0.125 | M. tuberculosis |

| 19m | <0.008 | Gram-positive |

Enzyme Interaction Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in various metabolic pathways. It has shown promise in inhibiting certain kinases, which are critical targets in cancer therapy .

Case Studies

- Antimycobacterial Activity : A series of compounds derived from this compound were tested against Mycobacterium tuberculosis. The most active derivative demonstrated an MIC of 0.125 µg/mL, indicating superior potency compared to standard treatments .

- Receptor Binding Studies : Research into receptor interactions showed that the compound could effectively bind to certain receptors involved in neurotransmission, suggesting potential applications in treating neurological disorders.

Propiedades

IUPAC Name |

methyl 1-benzyl-6-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-18-14(17)12-7-8-13(16)15(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIANYAQFNMZKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)N(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437252 | |

| Record name | METHYL 1-BENZYL-6-OXOPIPERIDINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156779-11-2 | |

| Record name | Methyl 6-oxo-1-(phenylmethyl)-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156779-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 1-BENZYL-6-OXOPIPERIDINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.